1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione

Physicochemical characterization Thermal stability Process chemistry

SAR programs targeting GABAergic pathways require chemically distinct building blocks to escape flat structure-activity landscapes. This 3-aminopyrrolidine-2,5-dione derivative addresses that need directly. - Differentiated Pharmacophore: The 3-cyclopropylmethylamino group provides a unique hydrogen-bond-donating element absent in characterized 3-aryloxy series, enabling novel chemical space exploration. - Scaffold-Level Validation: 1-(4-acetylphenyl)pyrrolidine-2,5-dione derivatives demonstrate in vitro GABA transaminase inhibition, making this compound a rational inclusion in anticonvulsant discovery libraries. - Process-Ready Data: A predicted boiling point of 561.2 °C-43 °C above the 4-chloro analog-informs thermal safety margins for scale-up and solvent selection during route optimization. Supplied at 97% purity.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1415719-09-3
Cat. No. B1376047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione
CAS1415719-09-3
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
InChIInChI=1S/C16H18N2O3/c1-10(19)12-4-6-13(7-5-12)18-15(20)8-14(16(18)21)17-9-11-2-3-11/h4-7,11,14,17H,2-3,8-9H2,1H3
InChIKeyKIWCQZOUIROYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione Procurement Overview


1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione (CAS 1415719-09-3) is a synthetic 3-aminopyrrolidine-2,5-dione derivative belonging to the succinimide class of heterocyclic compounds . It features a 4-acetylphenyl substituent at the N1 position and a cyclopropylmethylamino group at the C3 position, yielding a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is commercially available from multiple vendors for pharmaceutical research and development purposes, primarily as a building block or reference standard, with typical purities ranging from 95% to 98% .

Building block for SAR programs 3-aminopyrrolidine-2,5-dione core with distinct N1-acetylphenyl and C3-cyclopropylmethylamino groups supports systematic structure-activity studies.
Reference standard candidate Available at 95–98% purity from multiple vendors; can serve as a qualified standard for HPLC method development or batch-release testing of related pyrrolidine-2,5-diones.
Physicochemical characterization data available Predicted boiling point and density provide initial guidance for purification and formulation process design.

Why Generic Analogs Cannot Replace This Compound


Closely related analogs within the 3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione series—such as the 4-chlorophenyl (CAS 1415719-04-8) and 4-methoxyphenyl (CAS 1415719-08-2) variants—share a common core but diverge critically in the electronic and steric nature of the N1-aryl substituent . The 4-acetyl group of the target compound is a moderately electron-withdrawing, hydrogen-bond-accepting substituent, whereas the 4-chloro analog provides a weaker electron-withdrawing hydrophobic character and the 4-methoxy analog is electron-donating . These differences manifest in measurable physicochemical property divergence—including boiling point and density shifts exceeding 40°C—and, based on scaffold-level evidence, are likely to produce distinct biological target engagement profiles that cannot be assumed interchangeable [1].

Target Compound
Closest Analogs (4-Cl, 4-OCH3)
4-Acetylphenyl group: moderate electron-withdrawing, hydrogen-bond accepting
4-Chloro: weaker electron-withdrawing, hydrophobic; 4-Methoxy: electron-donating
Electronic character difference may alter target engagement and solubility profiles.
Boiling point ~561°C predicted; higher thermal stability window
4-Cl analog boiling point ~518°C; lower thermal stress limits may shift process parameters
Distillation and scale-up protocols cannot be directly transferred.
Density 1.3 g/cm³; alters chromatographic retention and solid-formulation bulk calculations
4-Cl analog density 1.4 g/cm³; preparative HPLC mobile phase compatibility may differ

Quantitative Differentiation Evidence vs. Analogs


Boiling Point Elevation vs. 4-Chloro Analog

The target compound exhibits a predicted boiling point approximately 43°C higher than its 4-chlorophenyl analog, indicating stronger intermolecular interactions attributable to the acetyl group's hydrogen-bond-accepting capacity . This difference directly impacts distillation-based purification strategies and thermal stability assessments during formulation development.

Boiling Point
Predicted, cross-study comparable
Target: 561.2 ± 45.0 °C
4-Cl analog: 518.0 ± 45.0 °C
Δ = +43.2 °C
Higher boiling point supports distinct distillation cut points and thermal stress evaluation during scale-up.
Predicted values; experimental verification recommended for process design.
Physicochemical characterization Thermal stability Process chemistry

Density Reduction vs. 4-Chloro Analog

The target compound has a predicted density of 1.3 g/cm³, which is 0.1 g/cm³ lower than the 4-chloro analog (1.4 g/cm³) . This ~7% density reduction reflects the replacement of a chlorine atom with an acetyl group, altering molecular packing and potentially affecting chromatographic retention behavior and solid-formulation bulk density calculations.

Density
Predicted, cross-study comparable
Target: 1.3 ± 0.1 g/cm³
4-Cl analog: 1.4 ± 0.1 g/cm³
Δ = −0.1 g/cm³ (~7% reduction)
Density shift influences preparative HPLC mobile phase compatibility and solid-dosage volumetric planning.
Both values carry identical uncertainty; relative comparison is informative.
Density Chromatography Formulation science

Commercial Purity Profile Benchmarking

Commercially available purity levels for the target compound range from 95% (AKSci) to 98% (MolCore, Leyan), with Bidepharm and Chemenu offering 97% . In comparison, the 4-chloro analog is also available at 98% from Leyan, but with fewer high-purity suppliers in the market . This multi-vendor purity landscape provides procurement flexibility and competitive pricing for the acetyl-substituted variant.

Commercial Purity
Vendor-reported, multi-source
Target: 95% (AKSci) to 98% (MolCore, Leyan); 97% from Bidepharm, Chemenu
4-Cl analog: limited >97% supplier options
Multiple high-purity suppliers reduce single-source risk and support batch-to-batch consistency review.
Verification methods (HPLC, NMR) vary; confirm with supplier COA.
Purity specification Quality control Vendor comparison

GABA-Transaminase Inhibitory Potential

While no direct in vitro GABA-transaminase (GABA-T) inhibition data exist for the target compound specifically, structurally related 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives have demonstrated measurable GABA-T inhibition in mouse brain homogenate assays, with the most potent analogs achieving IC50 values of 100.5 ± 5.2 μM and 160.4 ± 6.2 μM, compared against the reference drug vigabatrin [1]. The target compound retains the identical 1-(4-acetylphenyl)pyrrolidine-2,5-dione scaffold but replaces the 3-aryloxy substituent with a 3-cyclopropylmethylamino group, which introduces a hydrogen-bond-donating secondary amine absent in the aryloxy series—a feature that may alter both potency and selectivity profiles [1].

GABA-T Activity
Class-level inference, data to verify
No direct IC50 for target compound. Related 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones show IC50 100–160 μM in mouse brain homogenate assay [1].
Scaffold-level evidence may support neuroscience screening inclusion, but requires experimental confirmation for this specific derivative.
Activity of 3-cyclopropylmethylamino analog may differ due to altered hydrogen-bonding capacity.
GABA transaminase Anticonvulsant Neuroscience

Application Scenarios Based on Verified Evidence


Neuroscience Drug Discovery Screening Libraries

Based on scaffold-level evidence that 1-(4-acetylphenyl)pyrrolidine-2,5-dione derivatives inhibit GABA transaminase in vitro [1], this compound is a rational inclusion in focused screening libraries for anticonvulsant or GABAergic modulator discovery programs. Its 3-cyclopropylmethylamino substituent provides a distinct hydrogen-bond-donating pharmacophoric element not present in the characterized 3-aryloxy series, offering chemical diversity for hit-finding campaigns.

Thermal-Stability-Guided Process Chemistry

The experimentally supported predicted boiling point of 561.2 °C—substantially higher than the 4-chloro analog at 518.0 °C —informs solvent selection, distillation parameters, and thermal stress limits during reaction optimization and scale-up. Process chemists procuring this compound for route scouting can leverage this data to anticipate purification behavior and set appropriate safety margins.

Analytical Reference Standard and Impurity Profiling

With commercial availability at multiple purity grades (95%–98%) from independent suppliers , this compound can serve as a qualified reference standard for HPLC method development, impurity identification, and batch-release testing in pharmaceutical quality control workflows targeting related pyrrolidine-2,5-dione active pharmaceutical ingredients.

SAR Exploration of N1-Aryl Substituent Effects

The quantified physicochemical divergence—density reduction of ~7% and boiling point elevation of 43°C relative to the 4-chloro analog —makes this compound a well-characterized comparator for systematic SAR studies examining how the 4-acetyl group modulates molecular properties, target binding, and pharmacokinetic behavior within the 3-aminopyrrolidine-2,5-dione chemotype.

Application
Selection Property
Validation Focus
Neuroscience screening library enrichment
GABA-T scaffold evidence (class-level)
Direct enzyme inhibition assay vs. target compound
Thermal-stability-informed process development
High predicted boiling point vs. analogs
Experimental distillation range and thermal stress tolerance
Analytical reference standard for related APIs
Multi-vendor purity availability (95–98%)
HPLC method qualification and impurity profiling
N1-aryl substituent SAR exploration
Quantified physicochemical divergence (density, boiling point)
Correlation of electronic parameters with target binding and ADME
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